Synthetic Yield of Chiral (R)-3,4-Epoxybutyric Acid: Patent Method vs. Prior Art
The process for preparing chiral (R)-3,4-epoxybutyric acid (the (R)-enantiomer of 2-(oxiran-2-yl)acetic acid) via the method described in patent WO1999003850A1 achieves a yield of 55% [1]. This is a significant improvement over a cited prior art method for similar chiral epoxides, which was reported to have a low yield of 11-25% and a stereoselectivity of only 55% ee, making it problematic for industrial application [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | Prior art method for chiral epoxides (11-25% yield, 55% ee) |
| Quantified Difference | Yield improvement of 30-44 percentage points |
| Conditions | Ring-opening and epoxidation of (S)-3-activated-hydroxybutyrolactone with inversion of chiral center |
Why This Matters
This demonstrates a process with superior yield and implied stereoselectivity, translating to lower cost of goods and higher purity for downstream chiral applications.
- [1] WO1999003850A1. Process for the preparation of chiral 3,4-epoxybutyric acid and the salt thereof. Example 1 and Background. View Source
